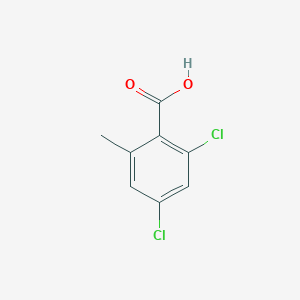

2,4-Dichloro-6-methylbenzoic acid

描述

属性

IUPAC Name |

2,4-dichloro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZUPIEEGLIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287889 | |

| Record name | 2,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65410-80-2 | |

| Record name | NSC53140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 6 Methylbenzoic Acid

Established Synthetic Routes

Established methods for synthesizing 2,4-dichloro-6-methylbenzoic acid primarily rely on multi-step preparations starting from benzoic acid derivatives and functional group interconversions.

Multi-step Preparations from Benzoic Acid Derivatives

The synthesis often begins with a substituted benzoic acid, such as p-methylbenzoic acid. One documented method involves the oxidation and chlorination of p-methylbenzoic acid. In this process, p-methylbenzoic acid is dissolved in dichloroacetic acid, followed by the addition of a tungstate (B81510) catalyst and hydrochloric acid. The mixture is heated, and hydrogen peroxide is added to facilitate an oxidation chlorination reaction, yielding 2,6-dichloro-p-methylbenzoic acid. google.com

Another approach starts with the formylation of phenols, followed by several transformation steps. For instance, phthalic anhydrides can be reacted with triethylamine (B128534) and malonic acid to produce 2-acetylbenzoic acids. These can then be esterified and subsequently brominated to form ethyl 2-(2-bromoacetyl)benzoates, which serve as intermediates for further reactions. rsc.org

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Functional group interconversions (FGI) are crucial in organic synthesis for converting one functional group into another. imperial.ac.uk In the context of synthesizing this compound, a key FGI is the conversion of a hydroxyl group to a halide. Reagents like thionyl chloride (SOCl2), triphenylphosphine (B44618) in carbon tetrachloride (Ph3P/CCl4), or triphenylphosphine with chlorine (Ph3P/Cl2) are commonly employed for this transformation. vanderbilt.edu The conversion of alcohols to halides is a fundamental step that can be part of a larger synthetic sequence. vanderbilt.eduub.edu

The Arndt-Eistert reaction provides a method for homologation, extending a carboxylic acid by one methylene (B1212753) group, which can be a strategic step in constructing the target molecule. vanderbilt.edu This involves the reaction of an acid chloride with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile like water to produce the homologous carboxylic acid. vanderbilt.edu

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for the preparation of this compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers a direct pathway for introducing substituents onto an aromatic ring. science.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgopenstax.org For the synthesis of compounds like this compound, SNAr can be employed to introduce chloro substituents onto a suitably activated benzoic acid precursor. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of this intermediate. libretexts.orgopenstax.org The regioselectivity of SNAr is well-documented, particularly in the synthesis of heterocyclic compounds like 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors. nih.gov

Catalytic Carbonylation Techniques

Catalytic carbonylation reactions are powerful tools for introducing a carbonyl group into a molecule using carbon monoxide (CO). mdpi.com Palladium-catalyzed carbonylation is a widely used method. mdpi.comorgsyn.org In this approach, an aryl halide or triflate is reacted with carbon monoxide and a nucleophile in the presence of a palladium catalyst to form a carboxylic acid derivative. Recent developments have focused on using CO surrogates, such as 2,4,6-trichlorophenyl formate, which generate CO under mild conditions, avoiding the need for handling gaseous CO. orgsyn.org The efficiency of these reactions can be influenced by the choice of catalyst, with PdI2-based systems showing high activity in various carbonylation processes. mdpi.com

Table 1: Comparison of Catalytic Carbonylation Techniques

| Catalyst System | CO Source | Reaction Conditions | Advantages |

| Pd(OAc)2 / PPh3 | CO gas | High pressure, elevated temperature | Well-established, versatile |

| PdI2 / KI | CO gas | Often milder conditions than other Pd systems | High efficiency for specific substrates |

| Pd(dba)2 / Xantphos | 2,4,6-trichlorophenyl formate | Room temperature, weak base | Avoids handling of toxic CO gas, mild conditions |

Oxidation of Substituted Benzaldehydes and Toluene (B28343) Derivatives

The oxidation of substituted benzaldehydes and toluenes is a direct method for synthesizing the corresponding benzoic acids. google.com

For the oxidation of substituted toluenes, various catalytic systems have been developed. A combination of a cobalt salt (e.g., CoCl2) and a phase transfer catalyst can effectively catalyze the autoxidation of methylbenzenes to benzoic acids under solvent-free conditions. researchgate.net Another approach utilizes microwave-assisted oxidation with tert-butyl hydroperoxide (TBHP), which can be an environmentally friendly process as it can be performed in the absence of heavy metal catalysts and organic solvents. google.com

The oxidation of substituted benzaldehydes to carboxylic acids can be achieved using various oxidizing agents. A notable green chemistry approach involves the use of tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) as a photocatalyst under an oxygen atmosphere at room temperature. chemicalbook.com

Table 2: Oxidation Methods for Toluene Derivatives

| Substrate | Oxidizing Agent/Catalyst | Conditions | Yield |

| Toluene | 70% aq. TBHP, microwave | 160 °C, 1 hr | 9.1% |

| Substituted Toluenes | CoCl2, didecyldimethylammonium bromide, O2 | 110-130 °C, 3-15 hr | >90% |

| Toluene | N-hydroxyphthalimide (NHPI), Co(OAc)2, O2 | Room temperature | 81% |

Chlorination and Hydrolysis Pathways

A prevalent strategy for the synthesis of this compound involves a two-step process: the chlorination of a suitable precursor followed by the hydrolysis of an intermediate. One common approach begins with a substituted methyl benzoate, which undergoes chlorination and subsequent hydrolysis to yield the final benzoic acid derivative.

Alternatively, a related pathway involves the initial preparation of a chlorinated toluene derivative, which is then converted to the benzoic acid. For instance, the synthesis of the isomeric 3,5-dichloro-4-methylbenzoic acid is achieved by first esterifying p-methylbenzoic acid. This is done to introduce a sterically bulky group that directs the subsequent chlorination to the desired positions on the aromatic ring. The resulting ester is then chlorinated, and the ester group is hydrolyzed to the carboxylic acid. A similar strategy can be applied to synthesize this compound.

Another viable pathway begins with 2,4-dichloro-6-methylaniline (B42851). This starting material can undergo a Sandmeyer reaction, where the amino group is converted to a nitrile. The nitrile is then hydrolyzed to the corresponding carboxylic acid, yielding this compound. lumenlearning.com

The hydrolysis of the ester or nitrile intermediate is a critical final step. This is typically achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of water and an alcohol like methanol. chemspider.com The reaction is then acidified to precipitate the final product. chemspider.com

Reaction Conditions and Yield Optimization

The efficiency of the synthesis of this compound is highly dependent on the specific reaction conditions. Key parameters that can be optimized to improve the yield and purity of the final product include temperature, reaction time, and the choice of catalysts and solvents.

For the hydrolysis of substituted methyl benzoates, reaction conditions can be fine-tuned for optimal results. For example, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate using a 2M sodium hydroxide solution in a methanol-water mixture under reflux for four hours has been reported to yield the corresponding carboxylic acid in 95% yield. chemspider.com In another instance, a similar hydrolysis reaction on a larger scale (28.2 g of starting material) resulted in a 99% yield. chemspider.com These examples highlight that careful control of stoichiometry and reaction time can lead to very high conversion rates.

In the synthesis of the related 2,6-dichloro-p-toluic acid, the reaction of p-methylbenzoic acid with hydrogen peroxide in the presence of a tungstate catalyst and hydrochloric acid at 50-60°C for 10 hours, followed by recrystallization from methanol, produced the desired product with a purity of over 98% and a yield of 80.6%. google.com This demonstrates the importance of catalyst selection and controlled temperature for achieving high yields in simultaneous chlorination and oxidation reactions.

The following table summarizes various reaction conditions and yields for the synthesis of similar benzoic acid derivatives, providing a basis for optimizing the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Purity |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, Methanol/Water, Reflux, 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | - |

| p-Methylbenzoic acid | H₂O₂, Tungstate catalyst, HCl, Dichloroacetic acid, 50-60°C, 10h | 2,6-Dichloro-p-toluic acid | 80.6% | >98% |

| Mesitaldehyde | tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), O₂, Acetonitrile (B52724), 20°C, 3-12h, Irradiation | 2,4,6-Trimethylbenzoic acid | 90% | - |

| 2-Chloro-6-fluorobenzaldehyde | 1. n-Butylamine, Heptane; 2. MeMgCl, THF; 3. Oxidation | 2-Chloro-6-methylbenzoic acid | 85% (overall) | - |

| 3-Chloro-2-iodotoluene | Pd-catalyzed carbonylation in Methanol, then Hydrolysis | 2-Chloro-6-methylbenzoic acid | 94% (84% after recrystallization) | - |

This table presents data from the synthesis of analogous compounds to illustrate the range of applicable reaction conditions and achievable yields.

Mechanistic Insights into Synthesis Reactions

The synthesis of this compound involves several key chemical transformations, each with a distinct reaction mechanism.

Electrophilic Aromatic Chlorination: The introduction of chlorine atoms onto the aromatic ring is a classic example of electrophilic aromatic substitution. In this reaction, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically used to polarize the Cl-Cl bond in molecular chlorine (Cl₂), creating a highly electrophilic chlorine species. lumenlearning.com The π-electrons of the aromatic ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scielo.br In the final step, a weak base, such as the tetrachloroferrate anion (FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring. scielo.br The position of chlorination is directed by the existing substituents on the ring.

Side-Chain Oxidation: The conversion of a methyl group on the benzene (B151609) ring to a carboxylic acid is achieved through a side-chain oxidation reaction. This transformation typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). oieau.fr A crucial requirement for this reaction is the presence of at least one benzylic hydrogen atom on the carbon directly attached to the aromatic ring. oieau.fr While the exact mechanism is complex and not fully elucidated, it is believed to proceed through a free radical pathway, initiated by the abstraction of a benzylic hydrogen. oieau.fr The stability of the resulting benzylic radical facilitates the oxidation process.

Ester Hydrolysis (Saponification): The hydrolysis of a methyl ester to a carboxylic acid under basic conditions is known as saponification. The generally accepted mechanism for this reaction is a bimolecular acyl-oxygen cleavage (BAc2). This involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt, and a final acidification step is required to obtain the neutral carboxylic acid. For sterically hindered esters, where the approach to the carbonyl carbon is difficult, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism may operate. This is an SN2 reaction where the hydroxide ion attacks the methyl group's carbon atom, with the carboxylate acting as the leaving group.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 6 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. minia.edu.eglibretexts.org

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -Cl | Deactivating (Inductive > Resonance) | Ortho, Para |

| -CH₃ | Activating (Inductive) | Ortho, Para |

| -COOH | Deactivating (Inductive & Resonance) | Meta |

Nucleophilic Substitution Reactions at Halogen Positions

Nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. In the case of 2,4-dichloro-6-methylbenzoic acid, the two chlorine atoms are potential sites for nucleophilic attack.

Reactivity with Amines and Thiols

The chlorine atoms on the benzene ring of this compound can be displaced by nucleophiles such as amines and thiols. These reactions typically require forcing conditions (high temperature and/or pressure) unless activated by strong electron-withdrawing groups. The carboxylic acid group provides some electronic activation for nucleophilic substitution at the ortho (C2) and para (C4) positions. Research has shown that in related dichlorinated pyrimidine (B1678525) systems, amines can selectively displace a chloride group. researchgate.net The specific reactivity with amines and thiols would depend on the reaction conditions and the nature of the nucleophile.

Influence of Steric and Electronic Effects on Substitution Selectivity

Both steric and electronic factors play a crucial role in determining the selectivity of nucleophilic substitution on this compound. nih.gov

Electronic Effects: The electron-withdrawing carboxylic acid group at C1 enhances the electrophilicity of the carbon atoms bearing the chlorine atoms (C2 and C4), making them more susceptible to nucleophilic attack. The methyl group at C6, being electron-donating, slightly counteracts this effect.

Steric Effects: The methyl group at the C6 position provides significant steric hindrance around the C2-chloro substituent. nih.govlibretexts.org This steric congestion makes it more difficult for a nucleophile to approach and attack the C2 position. nih.gov Consequently, nucleophilic substitution is more likely to occur at the C4 position, which is less sterically hindered. The bulkiness of the incoming nucleophile also plays a significant role; larger nucleophiles will exhibit a greater preference for the less hindered C4 position. nih.gov

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group.

Esterification Reactions

Esterification is a common reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid or tosic acid), is a widely used method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. youtube.com For this compound, this reaction would yield the corresponding ester.

Table 2: Example of Fischer Esterification

| Reactants | Catalyst | Product |

| This compound + Methanol | H₂SO₄ | Methyl 2,4-dichloro-6-methylbenzoate |

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reaction with LiAlH₄ is usually carried out in an anhydrous ether solvent, followed by an aqueous workup. Borane-tetrahydrofuran (BH₃-THF) complex is another effective reagent for this reduction. These reagents will selectively reduce the carboxylic acid group without affecting the aromatic ring or the chloro substituents. The product of this reaction would be (2,4-dichloro-6-methylphenyl)methanol.

Formation of Acyl Halides (e.g., acid chlorides)

The carboxylic acid functional group of this compound can be readily converted into a more reactive acyl halide, specifically an acyl chloride. This transformation is a fundamental reaction in organic synthesis, enabling the introduction of the 2,4-dichloro-6-methylbenzoyl group into various molecules. The most common and efficient method for this conversion is the reaction with thionyl chloride (SOCl₂). wikipedia.org

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts. wikipedia.org The use of a base, such as pyridine (B92270), can be employed to neutralize the HCl produced during the reaction. researchgate.net

Table 1: Reagents for the Formation of 2,4-Dichloro-6-methylbenzoyl chloride

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often performed neat or in an inert solvent (e.g., toluene (B28343), dichloromethane) with optional heating. |

| Thionyl chloride (SOCl₂) with Pyridine | SO₂, Pyridinium hydrochloride | The addition of pyridine acts as a catalyst and an acid scavenger. |

This transformation is crucial for the synthesis of esters, amides, and other derivatives of this compound, as the acyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid.

Transformations of the Methyl Group

Oxidation to Carboxylic Acid (for related compounds)

The methyl group on the aromatic ring of compounds structurally related to this compound can undergo oxidation to form a carboxylic acid group. This reaction transforms a substituted toluene derivative into a phthalic acid derivative. For instance, the oxidation of 2,4-dichlorotoluene (B165549) can yield 2,4-dichlorobenzoic acid. asm.org This type of oxidation typically requires strong oxidizing agents or specific catalytic systems due to the stability of the aryl-methyl C-H bonds.

Several methods have been developed for the oxidation of benzylic methyl groups to carboxylic acids. nih.gov These include:

Potassium permanganate (B83412) (KMnO₄): A powerful and classic oxidizing agent that can effectively convert the methyl group to a carboxylic acid, usually in aqueous conditions under heating.

Chromic acid (H₂CrO₄) or Potassium dichromate (K₂Cr₂O₇) in sulfuric acid: These are also strong oxidizing agents capable of this transformation. nih.gov

Catalytic Oxidation: More modern and environmentally benign methods utilize transition metal catalysts with oxygen or other oxidants. For example, cobalt or manganese salts can catalyze the aerobic oxidation of substituted toluenes. nih.gov A method involving vanadium pentoxide or manganese dioxide in sulfuric acid has also been described for oxidation-resistant aryl methyl groups. bg.ac.rs

Photochemical Oxidation: Some methods employ photoirradiation in the presence of a catalyst and an oxygen source to achieve the oxidation. oup.com

The specific conditions required for the oxidation of the methyl group on this compound would need to account for the existing electron-withdrawing chloro and carboxyl substituents on the aromatic ring.

Table 2: Examples of Oxidation Conditions for Related Compounds

| Oxidizing System | Substrate Example | Product Example | Reference |

| KMnO₄ | Toluene | Benzoic Acid | nih.gov |

| Co(OAc)₂/NaBr/AcOH, O₂ | Substituted Toluenes | Substituted Benzoic Acids | nih.gov |

| Vanadium Pentoxide/H₂SO₄ | Methyl-substituted benzene | Benzoic acid derivative | bg.ac.rs |

| Photoirradiation, O₂, cat. HBr | Aromatic methyl group | Aromatic carboxylic acid | nih.gov |

Ring Modification and Degradation Pathways in Controlled Environments

The aromatic ring of chlorinated benzoic acids, such as this compound, is generally resistant to degradation. However, under specific controlled conditions, such as in bioreactors or through advanced oxidation processes, the ring can be modified and ultimately degraded. These pathways are of significant interest for the environmental remediation of chlorinated aromatic pollutants. nih.gov

Microbial Degradation: Certain microorganisms have evolved pathways to degrade chlorinated aromatic compounds. For dichlorobenzoic acids, degradation often begins with reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. asm.orgnih.gov This is a crucial first step as it often reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent attack. wikipedia.org For example, studies on 3,5-dichlorobenzoate have shown its reductive dehalogenation to 3-chlorobenzoate. asm.org Following dehalogenation, aerobic degradation pathways typically involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of (chloro)catechols. mdpi.com These catechols are then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic intermediates that can enter central metabolic cycles. researchgate.netmdpi.com Plant-bacteria associations have also been shown to be effective in degrading mixtures of chlorinated benzoic acids in soil. oup.comoup.com

Electrochemical and Photocatalytic Degradation: Advanced oxidation processes (AOPs) are another effective means of degrading recalcitrant organic pollutants. Electrochemical oxidation can achieve high removal efficiency for compounds like 2,4-dichlorobenzoic acid (2,4-DCBA). electrochemsci.org This process involves both cathodic reduction (dechlorination) and anodic oxidation, leading to mineralization into smaller molecules, CO₂, and water. electrochemsci.org

Photocatalytic degradation, often using semiconductor catalysts like titanium dioxide (TiO₂) under UV or visible light, is also a promising method. nih.govnih.govrsc.org This process generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of chlorinated compounds. The degradation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied, with pathways involving hydroxylation, decarboxylation, and cleavage of the aromatic ring. nih.govmdpi.com It is plausible that this compound would undergo similar degradation pathways under photocatalytic conditions, initiated by dehalogenation and/or oxidation of the aromatic ring and the methyl group.

A potential degradation pathway for a related compound, 2,4-dichlorobenzoic acid, by Corynebacterium sepedonicum involves conversion to 4-chlorobenzoate, then to 4-hydroxybenzoate, and finally to protocatechuic acid before entering the tricarboxylic acid (TCA) cycle. researchgate.net

Spectroscopic and Diffraction Based Structural Elucidation of 2,4 Dichloro 6 Methylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding within 2,4-dichloro-6-methylbenzoic acid and its derivatives.

Assignment and Analysis of Fundamental Modes

The vibrational spectra of these molecules are characterized by a series of absorption bands, each corresponding to a specific molecular motion or "fundamental mode." The analysis of these bands provides a molecular fingerprint, allowing for detailed structural confirmation.

For aromatic carboxylic acids, the carbonyl (C=O) stretching vibration is a particularly strong and diagnostic feature in the FT-IR spectrum, typically appearing in the range of 1660-1715 cm⁻¹. researchgate.net In the case of p-toluic acid, a related methylbenzoic acid, this band is clearly observed. researchgate.netchemicalbook.com The FT-IR and FT-Raman spectra of (2-methylphenoxy)acetic acid, another related derivative, also show a prominent carbonyl stretching band at 1666 cm⁻¹ (FT-IR) and 1664 cm⁻¹ (FT-Raman). researchgate.net These values are consistent with the expected position for the carbonyl group in a dimeric, hydrogen-bonded state, which is common for carboxylic acids in the solid phase.

The spectra are further characterized by vibrations of the aromatic ring. Carbon-carbon stretching vibrations within the benzene (B151609) ring of a related compound, piperonal (B3395001) and pyridine (B92270) rings of a BDMNH compound, are observed at 1567 cm⁻¹ in the FT-IR and 1590 cm⁻¹ in the FT-Raman spectra. researchgate.net The positions of these bands can be influenced by the nature and position of substituents on the ring. Additionally, C-H stretching, bending, and out-of-plane deformations, as well as vibrations involving the chlorine and methyl substituents, contribute to the complexity of the spectra and provide further structural information. For instance, in p-toluic acid, the methyl group gives rise to characteristic vibrational modes. nist.gov

Table 1: Selected Vibrational Frequencies for Related Benzoic Acid Derivatives

| Vibrational Mode | p-Toluic Acid (FT-IR) researchgate.netchemicalbook.com | (2-Methylphenoxy)acetic Acid researchgate.net |

| Carbonyl (C=O) Stretch | ~1680-1700 cm⁻¹ | 1666 cm⁻¹ (FT-IR), 1664 cm⁻¹ (FT-Raman) |

| Aromatic C-C Stretch | Not specified | 1567 cm⁻¹ (FT-IR), 1590 cm⁻¹ (FT-Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

¹H NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton.

For substituted benzoic acids, the aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-8.5 ppm). In 2,4-dichlorobenzoic acid, the proton signals appear at approximately δ 7.99, 7.53, and 7.35 ppm. rsc.org For 2-chloro-6-methylbenzoic acid, the aromatic protons are also found in this region. chemicalbook.com The methyl group protons of related methylbenzoic acids, such as p-toluic acid, typically appear as a singlet at around δ 2.36-2.46 ppm. rsc.orgrsc.org The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, as seen in various benzoic acid derivatives. rsc.orgrsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Benzoic Acids

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |

| 2,4-Dichlorobenzoic Acid rsc.org | 7.99 (d), 7.53 (d), 7.35 (dd) | - | Not specified |

| 4-Methylbenzoic Acid rsc.orgrsc.org | 8.03 (d), 7.27 (t) | 2.46 (s) | Not specified |

| 3-Methylbenzoic Acid rsc.org | 8.03-7.64 (m), 7.61-7.22 (m) | 2.37 (s) | Not specified |

| 2-Chlorobenzoic Acid rsc.org | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | - | Not specified |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific substitution pattern.

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the nature of attached atoms, and steric effects.

In substituted benzoic acids, the carbonyl carbon of the carboxylic acid group is typically found in the range of δ 165-175 ppm. rsc.orgrsc.orgrsc.org The aromatic carbons resonate between δ 120-150 ppm. The carbons bearing the chlorine and methyl substituents will have their chemical shifts influenced by the electronegativity and steric bulk of these groups. For 2,4-dichlorobenzoic acid, the aromatic carbon signals are observed at δ 169.2, 139.5, 136.0, 133.5, 131.4, and 127.1 ppm. rsc.org For p-toluic acid, the methyl carbon appears at approximately δ 21.6 ppm. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Benzoic Acids

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |

| 2,4-Dichlorobenzoic Acid rsc.org | 169.2 | 139.5, 136.0, 133.5, 131.4, 127.1 | - |

| 4-Methylbenzoic Acid rsc.orgrsc.org | 172.5 | 144.7, 130.3, 129.2, 126.6 | 21.8 |

| 3-Methylbenzoic Acid rsc.org | 167.9 | 138.4, 133.9, 131.2, 130.2, 128.9, 126.9 | 21.3 |

| 2-Chlorobenzoic Acid rsc.org | 171.09 | 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | - |

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR are powerful, more complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. ipb.pt These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for establishing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon atoms bearing the chloro, methyl, and carboxylic acid substituents, by observing their long-range couplings to nearby protons.

For instance, in this compound, HMBC would be instrumental in confirming the positions of the substituents by showing correlations from the methyl protons to the adjacent aromatic carbons and the carbon of the carboxylic acid group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of a benzoic acid derivative, the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. youtube.com For aromatic carboxylic acids, the molecular ion is generally more stable and thus more prominent than in their aliphatic counterparts. miamioh.edu

A common fragmentation pathway for benzoic acids involves the loss of a hydroxyl radical (-OH) to form a stable acylium ion (M-17). miamioh.edudocbrown.info Another characteristic fragmentation is the loss of the entire carboxyl group as COOH (M-45) or through decarboxylation with the loss of CO₂ (M-44). The fragmentation of benzoic acid itself often shows a prominent peak at m/z 105, corresponding to the benzoyl cation, and another at m/z 77, representing the phenyl cation. youtube.comdocbrown.info

For this compound, the presence of chlorine atoms would lead to characteristic isotopic patterns for chlorine-containing fragments, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The fragmentation of 2,4-dichlorobenzoic acid shows a molecular ion at m/z 190. chemicalbook.com The mass spectrum of methyl 2,4-dichlorobenzoate, a derivative, also provides insight into the fragmentation of the dichlorinated benzene ring. nist.gov

Table 4: Common Mass Spectral Fragments for Benzoic Acid Derivatives

| Fragment | Description | Typical m/z for Benzoic Acid youtube.comdocbrown.info |

| [M]⁺ | Molecular Ion | 122 |

| [M-OH]⁺ | Loss of hydroxyl radical | 105 |

| [M-COOH]⁺ | Loss of carboxyl group | 77 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of biological macromolecules and other fragile compounds. libretexts.org This method allows for the determination of molecular weights and can provide structural information through fragmentation analysis. libretexts.orgnih.gov In a typical ESI-MS setup, a sample solution is introduced into a strong electric field through a capillary needle, creating a fine spray of charged droplets. libretexts.org The solvent evaporates, leading to an increase in charge concentration and ultimately the formation of gas-phase ions that are then analyzed by the mass spectrometer. libretexts.org

For aromatic carboxylic acids like this compound, ESI-MS is typically performed in negative ion mode, where the carboxyl group readily loses a proton to form a [M-H]⁻ ion. The resulting mass spectrum would show a prominent peak corresponding to the deprotonated molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of the carboxyl group (as CO2) and potentially the cleavage of the C-Cl bonds.

Energy-dependent ESI-MS (EDESI-MS) is an extension of this technique where spectra are collected over a range of collision energies. uvic.ca This provides a more complete picture of the fragmentation pathways and can be presented as a two-dimensional contour plot or a three-dimensional surface, mapping the mass-to-charge ratio, ion intensity, and collision energy. uvic.ca

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, which provides nominal mass-to-charge ratios, HRMS instruments can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions.

For this compound (C₈H₆Cl₂O₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, and ¹⁶O). By comparing the experimentally measured mass from the HRMS analysis to the calculated theoretical mass, the elemental composition can be confidently confirmed. This is a crucial step in the process of identifying and characterizing a new or unknown compound. The combination of accurate mass measurement from HRMS with the fragmentation data from tandem mass spectrometry provides a powerful method for structural elucidation. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Crystal System and Space Group

The initial step in a single-crystal X-ray diffraction study involves determining the crystal system and space group of the compound. This is achieved by analyzing the pattern of diffracted X-rays from a single crystal of the material. The symmetry of the diffraction pattern reveals the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.), which describes the basic shape of the unit cell. The systematic absences in the diffraction data are then used to identify the space group, which defines the symmetry elements present within the unit cell.

For example, a study on 2,4-dichloro-6-nitrobenzoic acid, a related compound, found that it crystallizes in the triclinic system with the space group P-1. nih.gov This level of detail is fundamental for the complete structural characterization of a crystalline compound.

Analysis of Unit Cell Dimensions and Molecular Conformation

Once the space group is determined, the dimensions of the unit cell (the lengths of the sides a, b, and c, and the angles α, β, and γ) can be precisely calculated from the positions of the diffraction spots. The intensity of each diffraction spot is then used to determine the positions of the individual atoms within the unit cell.

This analysis provides a wealth of information about the molecular conformation. For instance, in the case of 2,4-dichloro-6-nitrobenzoic acid, the study revealed that the carboxyl and nitro groups are twisted with respect to the benzene ring by 82.82(12)° and 11.9(2)°, respectively. nih.gov Similar detailed conformational analysis would be expected for this compound, revealing the precise spatial arrangement of the chloro, methyl, and carboxylic acid groups attached to the benzene ring.

Table 1: Example Crystal Data for a Substituted Benzoic Acid Derivative (2,4-Dichloro-6-nitrobenzoic acid) This table is provided as an illustrative example of the type of data obtained from X-ray crystallography studies. Data is for 2,4-Dichloro-6-nitrobenzoic acid.

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 4.6930 (7) |

| b (Å) | 7.5590 (11) |

| c (Å) | 13.0721 (19) |

| α (°) | 97.120 (2) |

| β (°) | 95.267 (2) |

| γ (°) | 100.631 (2) |

| Volume (ų) | 449.11 (11) |

| Z | 2 |

Data sourced from a study on 2,4-Dichloro-6-nitrobenzoic acid. nih.gov

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For carboxylic acids, hydrogen bonding between the carboxyl groups of adjacent molecules is a common and important interaction. In the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, for example, O—H···O hydrogen bonds are observed between the carboxyl groups. nih.gov Additionally, weak C—H···O interactions can also contribute to the stability of the crystal structure. nih.gov In aromatic systems, π-π stacking interactions, where the electron-rich aromatic rings of neighboring molecules align, can also be a significant stabilizing force. A thorough crystallographic study of this compound would identify and characterize all such intermolecular interactions, providing a deeper understanding of its solid-state structure.

Visualization of Anisotropic Displacement Ellipsoids

Anisotropic displacement parameters, often visualized as thermal ellipsoids, represent the thermal motion of atoms within the crystal lattice. wikipedia.org These ellipsoids indicate the directions and magnitudes of atomic vibrations. wikipedia.org The shape and orientation of the ellipsoid for each atom provide insights into the rigidity of different parts of the molecule and the nature of the forces acting upon them within the crystal.

The theoretical framework for these parameters was established in the mid-20th century and has become a standard component of crystallographic analysis, often depicted in structural diagrams generated by programs like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program). wikipedia.org The visualization of anisotropic displacement ellipsoids for this compound would offer a dynamic perspective on its crystal structure, complementing the static picture of bond lengths and angles. nih.gov

Computational Chemistry Approaches for 2,4 Dichloro 6 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the quantum mechanical properties of molecules like 2,4-Dichloro-6-methylbenzoic acid. semanticscholar.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. semanticscholar.org A common approach involves using hybrid functionals, such as B3LYP, which combine the strengths of both Hartree-Fock theory and DFT. nih.govijastems.orgscirp.org

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For this compound, DFT calculations, often with basis sets like 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The optimized geometry is crucial as it forms the basis for all subsequent property calculations. semanticscholar.org

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve exploring the rotational barriers of the carboxylic acid and methyl groups. The relative energies of different conformers can be calculated to determine the most stable conformations. nih.gov For similar dichlorinated aromatic compounds, studies have shown that different conformers, such as syn and anti-conformations with respect to the carbonyl group, can exist with varying stabilities. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Related Dichlorinated Benzoic Acid Derivative (3,4-Dichlorobenzoic Acid) Calculated at the B3LYP/6-311++G Level.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl (para) | 1.745 |

| C-Cl (meta) | 1.748 |

| C=O | 1.213 |

| C-O | 1.357 |

| O-H | 0.969 |

| ∠(Cl-C-C) | 119.5 - 121.2 |

| ∠(O=C-O) | 122.1 |

| ∠(C-O-H) | 105.7 |

Note: Data for a closely related compound is provided for illustrative purposes. The exact values for this compound would require specific calculations.

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. ijastems.orgresearchgate.net After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. scirp.org These calculated frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. ijastems.orgresearchgate.net

For substituted benzoic acids, characteristic vibrational modes include:

O-H stretching: Typically a broad band in the high-frequency region of the IR spectrum. mdpi.com

C=O stretching: A strong absorption, usually in the 1740–1660 cm⁻¹ region. mdpi.com

C-C aromatic stretching: Occurring in the 1625-1430 cm⁻¹ range. ijastems.org

C-Cl stretching: Generally observed in the lower frequency region. ijastems.org

C-H stretching: Found above 3000 cm⁻¹. ijastems.org

It's common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method, which often leads to an overestimation of the true vibrational frequencies. scirp.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 2,4-Dichlorobenzoic Acid.

| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) |

| C-H stretching | 3072, 2995 | 3072, 3067 |

| C=O stretching | 1684 | 1755 |

| C-C stretching | 1555, 1427 | 1547, 1515, 1428 |

| C-Cl stretching | 772, 760, 679, 671 | 793, 730, 692, 668 |

Note: This table illustrates the typical agreement between experimental and calculated values for a similar molecule. ijastems.org

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgnih.gov A smaller gap generally suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. dergipark.org.tr It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trresearchgate.net In the MEP map, negative potential areas (typically colored red) indicate regions susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. dergipark.org.tr This information is valuable for predicting how the molecule might interact with other chemical species. researchgate.net

Table 3: Calculated Electronic Properties of a Related Dichlorinated Aromatic Compound.

| Property | Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The values are illustrative and based on typical ranges for similar compounds. Specific calculations for this compound are needed for precise data.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization and hyperconjugative interactions within a molecule. wisc.edunih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of chemical bonds and lone pairs. wisc.edu

Calculation of Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of this compound. nih.gov Following the vibrational frequency analysis, properties such as entropy, enthalpy, and Gibbs free energy can be calculated at a given temperature. These calculations are based on the contributions from translational, rotational, vibrational, and electronic motions of the molecule. nih.gov Such theoretical predictions of thermodynamic data can be valuable, especially when experimental measurements are unavailable. chemeo.com

Table 4: Calculated Thermodynamic Properties for 2,4-Dichlorobenzoic Acid at 298.15 K.

| Property | Value | Unit |

| Standard Gibbs free energy of formation (ΔfG°) | -188.39 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -270.51 | kJ/mol |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 21.23 | kJ/mol |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 66.97 | kJ/mol |

Note: Data from the Joback Calculated Property method for a related compound. chemeo.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. ajchem-a.com In contrast to the static picture provided by DFT calculations, MD simulations track the motions of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of conformational changes, solvent effects, and the dynamic interactions between molecules. mdpi.com

For this compound, MD simulations could be employed to study its behavior in different solvent environments, providing insights into its solvation and transport properties. It can also be used to understand the flexibility of the molecule and the dynamics of its functional groups. mdpi.com By analyzing the trajectory of the simulation, properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of different parts of the molecule. ajchem-a.commdpi.com

Conformational Space Exploration and Dynamic Evolution

The conformational flexibility of this compound, which arises from the rotation around its single bonds, is a key determinant of its physical and chemical properties. The primary degrees of freedom are the torsion angles involving the carboxyl group (-COOH) and the methyl group (-CH3) relative to the benzene (B151609) ring.

Computational methods are employed to systematically explore the potential energy surface of the molecule and identify stable conformers. A common approach for molecules with several rotatable bonds is to use Monte Carlo (MC) methods for a broad conformational search. scielo.br This involves generating a large number of random conformations and then minimizing their energy using a lower-level, computationally inexpensive method, such as semi-empirical calculations (e.g., AM1). scielo.br This initial scan helps to identify the low-energy regions of the conformational space.

Following the initial scan, more accurate methods are used to refine the geometries and energies of the identified conformers. For a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a Monte Carlo search at the semi-empirical AM1 level was used to find two conformers with a significant energy difference. scielo.br However, it was noted that such an approach might not identify all possible energy minima and that the energy trends may not match those from higher-level calculations. scielo.br Therefore, for reliable results, it is essential to employ more robust methods like Density Functional Theory (DFT) or ab initio calculations for the final optimization of conformers. The dynamic evolution of these conformations over time can be studied using molecular dynamics (MD) simulations, which provide a picture of how the molecule might behave in a dynamic environment.

Intermolecular Interactions and Solvent Effects

Intermolecular interactions play a critical role in the crystal structure and solution-phase behavior of this compound. In the solid state, the primary interaction is typically the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. In the crystal structure of a similar molecule, 2,4-Dichloro-6-nitro-benzoic acid, the structure is stabilized by O-H⋯O hydrogen bonding between the carboxyl groups. nih.govnih.gov Weak C-H⋯O hydrogen bonds can also contribute to the stability of the crystal lattice. nih.govnih.gov

The presence of a solvent can significantly influence the conformational preferences and interactions of the molecule. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and often used to study how a solvent environment affects the relative energies of different conformers. For instance, studies on 2,4-D showed that geometry optimization in an implicit water solution using DFT could alter the relative populations of conformers compared to the gas phase. scielo.br This highlights the importance of considering the intended environment when performing computational studies.

Ab Initio Methods and Hybrid Functionals

For a precise description of the electronic structure and geometry of this compound, high-level computational methods are necessary. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not adequately account for electron correlation, which is crucial for accurate energy predictions. More advanced ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate results by including electron correlation. frontiersin.org

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Within DFT, hybrid functionals are particularly popular and effective. wikipedia.org These functionals improve upon standard approximations by incorporating a portion of the exact exchange energy from Hartree-Fock theory. wikipedia.orgrsc.org This "hybridization" often corrects for errors inherent in simpler functionals, such as the tendency to over-delocalize electrons. rsc.orgnih.gov

Several hybrid functionals are commonly used:

B3LYP : The Becke, 3-parameter, Lee–Yang–Parr functional is one of the most widely used hybrid functionals, known for its good performance across a wide range of chemical systems. wikipedia.org

PBE0 : This functional mixes the Perdew–Burke–Ernzerhof (PBE) exchange and correlation with 25% Hartree-Fock exchange in a fixed ratio, without empirical parameters. wikipedia.org

M06 family : Functionals like M06 and M06-2X are meta-hybrid GGAs that are highly parameterized and known for their accuracy in describing non-covalent interactions, kinetics, and main-group chemistry. wikipedia.org The M06 functional contains 27% HF exchange, while M06-2X contains 54%. wikipedia.org

The choice of functional and basis set is critical. For example, in a study on galactofuranosides, it was found that standard DFT functionals without dispersion corrections failed to correctly predict certain conformations, whereas dispersion-corrected DFT (e.g., B3LYP-D3) or methods that inherently account for electron correlation (like MP2) provided more reliable results. frontiersin.org For a molecule like this compound, a combination like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) would be a common choice for obtaining accurate geometric and electronic properties. scielo.br

Table 1: Common Hybrid Functionals in DFT

| Functional | Type | Percentage of HF Exchange | Typical Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | 20% | General purpose, thermochemistry, geometries. wikipedia.org |

| PBE0 | Hybrid GGA | 25% | Electronic properties, thermochemistry. wikipedia.org |

| M06 | Meta-hybrid GGA | 27% | Main group chemistry, non-covalent interactions. wikipedia.org |

| M06-2X | Meta-hybrid GGA | 54% | Main group chemistry, kinetics, thermochemistry. frontiersin.orgwikipedia.org |

This table is generated based on general knowledge of computational chemistry methods.

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating a variety of molecular descriptors, it is possible to correlate the molecule's computed properties with its observed chemical reactivity or biological activity.

For this compound, key descriptors can be derived from DFT calculations. These include:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) : Mapping the ESP onto the molecule's electron density surface reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a benzoic acid derivative, the oxygen atoms of the carboxyl group will show a negative potential, indicating their role as hydrogen bond acceptors, while the acidic proton will show a positive potential.

Atomic Charges : Methods like Natural Bond Orbital (NBO) analysis can provide atomic charges, offering a quantitative measure of the electron distribution across the molecule. This can help predict sites susceptible to nucleophilic or electrophilic attack.

Studies on related compounds have shown how these descriptors can be used. For example, molecular docking studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid used computational methods to understand how these molecules interact with enzyme active sites, correlating binding interactions with inhibitory activity. researchgate.netbenthamscience.com Similarly, QSAR studies on congeners of 2,4-D have been explored, although the predictive power of such models depends heavily on using conformations that accurately reflect the molecule's bioactive state. scielo.br By calculating these descriptors for this compound and its analogs, one could build models to predict their reactivity in various chemical transformations or their potential biological activities.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 2,4-dichloro-6-methylbenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method with UV detection is commonly employed for the analysis of benzoic acids. thermofisher.com For instance, a method using a C18 column can separate various benzoic acid derivatives in a short time frame. thermofisher.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as one containing phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The detection of this compound and its related impurities can be achieved using a gradient reverse-phase HPLC method. ekb.eg This is particularly important for quality control in the synthesis of active pharmaceutical ingredients where related impurities can affect the final product's quality. ekb.eg The robustness of an HPLC method is often demonstrated by intentionally varying parameters such as mobile phase flow rate, pH, and column temperature to ensure the resolution between compounds remains adequate. ekb.eg

Table 1: HPLC Method Parameters for Benzoic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Accucore 2.6 µm C18 | thermofisher.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid | sielc.com |

| Detection | UV at 254 nm | thermofisher.com |

| Analysis Time | Less than one minute | thermofisher.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While carboxylic acids like this compound are not inherently volatile, they can be analyzed by GC after a derivatization step to increase their volatility. sigmaaldrich.comchemcoplus.co.jp GC-MS provides both chromatographic separation and mass-based identification, offering high specificity and sensitivity. nih.gov

A well-established GC-MS profiling method can identify and quantify a large number of polar metabolites, including those related to herbicides and their modes of action. nih.govnih.gov For instance, the analysis of atrazine (B1667683) and its dealkylated chlorotriazine metabolites in water has been successfully achieved using GC/MSD in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.govresearchgate.net

Derivatization Strategies for GC Analysis

Derivatization is a critical step to make non-volatile compounds like carboxylic acids amenable to GC analysis. sigmaaldrich.com The process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com Silylation is the most common derivatization technique, where an active hydrogen atom in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

The ease of derivatization follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to the derivatizing agent. sigmaaldrich.com Another silylating reagent, N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MBDSTFA), produces tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable than TMS ethers, making them well-suited for GC-MS analysis due to the characteristic M+-57 fragment. chemcoplus.co.jp Methylation, using reagents like diazomethane (B1218177), is another derivatization strategy that has been used for the analysis of dichlorobenzoic acid metabolites. nih.gov

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS for trace analysis)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of compounds in complex matrices. researchgate.netunl.edu This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. A direct injection LC-MS/MS method has been developed for the analysis of chloro-s-triazine herbicides and their degradation products in drinking water. unl.edu

The use of multiple reaction monitoring (MRM) enhances the specificity of detection by monitoring a specific precursor ion to product ion transition for each target analyte. researchgate.net To counteract matrix effects, isotopically labeled internal standards are often used. researchgate.netunl.edu For example, a method for the determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in various samples utilized a reversed-phase column with a mixed-mode stationary phase and demonstrated linearity over a range of 2 to 250 ng/mL. researchgate.net

Table 2: LC-MS/MS Method Parameters for Trace Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netunl.edu |

| Ionization Mode | Electrospray Ionization (ESI) | mdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Internal Standards | Isotopically enriched analogues | unl.edu |

| Linearity Range (for 2,4-D) | 2 to 250 ng/mL | researchgate.net |

Advanced Sample Preparation and Preconcentration Techniques

Effective sample preparation is crucial for accurate and reliable analysis, especially at trace levels. Techniques like solid-phase extraction (SPE), purge and trap, and closed-loop stripping analysis (CLSA) are employed to isolate and preconcentrate analytes from the sample matrix.

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and cleanup of analytes from liquid samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE has been used to identify fluorobenzoic acids in tap water. ekb.eg

Purge and Trap: This is a dynamic headspace technique primarily used for volatile organic compounds in water samples. An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent. The trapped compounds are then thermally desorbed into a GC for analysis. While not directly applied to this compound, it is a key technique for related volatile metabolites.

Closed-Loop Stripping Analysis (CLSA): CLSA is a sensitive method for extracting semi-volatile organic compounds from aqueous samples. researchgate.net In this technique, a closed loop of air is circulated through the sample and then through a small sorbent trap, effectively concentrating the analytes. researchgate.net The trapped compounds are then extracted with a solvent and analyzed by GC-MS. researchgate.net CLSA has been traditionally used for analyzing odorants in drinking water and has shown potential for analyzing aroma compounds in wine. researchgate.net

Voltammetric and Spectrophotometric Methods for Trace Analysis

While chromatographic and mass spectrometric methods are dominant, voltammetric and spectrophotometric techniques can also be employed for the trace analysis of certain compounds.

Voltammetric Methods: These electrochemical techniques measure the current resulting from the application of a potential. They can be highly sensitive and are suitable for electroactive compounds.

Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. While generally less selective than chromatographic methods, they can be useful for quantitative analysis, especially after a selective chemical reaction that produces a colored product.

Environmental Behavior and Degradation Studies of 2,4 Dichloro 6 Methylbenzoic Acid Analogs

Degradation Pathways in Environmental Matrices (Soil, Water)

The primary mechanism for the breakdown of 2,4-Dichloro-6-methylbenzoic acid analogs in the environment is microbial degradation. orst.educcme.canih.gov This process is the most significant contributor to their dissipation in both soil and aquatic environments. The degradation of dicamba (B1670444), a close analog, primarily occurs through aerobic soil metabolism, leading to the formation of the main metabolite, 3,6-dichlorosalicylic acid (DCSA). orst.eduepa.gov This metabolite is generally non-persistent and further degrades into carbon dioxide and microbial biomass. epa.gov While microbial action is dominant, other processes such as photodegradation can also contribute to its breakdown, particularly in water. orst.educcme.ca

Aerobic Biotransformation Mechanisms

Under aerobic conditions, microorganisms are the key drivers of transformation for analogs like dicamba. epa.gov The biotransformation process involves several key enzymatic reactions, including O-demethylation, hydroxylation, and dechlorination. orst.edu For dicamba, the initial and major step is O-demethylation, which removes the methoxy (B1213986) group and results in the formation of 3,6-dichlorosalicylic acid (DCSA). orst.edu This major decomposition product is then subject to further microbial attack, ultimately leading to the mineralization of the compound to carbon dioxide. orst.eduepa.gov A minor decomposition product, 2,5-dihydroxy-3,6-dichlorosalicylic acid, has also been identified. orst.edu

Photodegradation Processes and Kinetics

Photodegradation, or the breakdown of compounds by light, is generally considered a minor degradation pathway for dicamba in soils but can be more significant in aqueous environments. orst.educcme.ca Studies on dicamba show that it is stable against hydrolysis but does degrade under UV light. nsf.govrsc.org The kinetics of this process typically follow a pseudo-first-order model. nsf.govnih.gov

The rate of photodegradation is highly dependent on the conditions. For instance, the photolytic half-life of dicamba in aqueous solutions at pH 7 was found to be 13.4 hours under a solar simulator, but this can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO2). nsf.govrsc.orgnih.gov The addition of hydrogen peroxide can also enhance the decay rate under certain UV wavelengths. nih.gov However, in the absence of such catalysts, the photolytic half-life in water can be quite long, with estimates up to 105 or 313 days. mda.state.mn.us

Table 1: Photolytic Half-life of Dicamba under Various Conditions

| Condition | Half-life (t₁/₂) | Reference |

|---|---|---|

| Aqueous solution (pH 7), UVB lamps (280–340 nm) | 0.72 hours | rsc.org |

| Aqueous solution (pH 7), Solar simulator (λ > 300 nm) | 13.4 hours | nsf.govrsc.org |

| On corn epicuticular waxes, Solar simulator (λ > 300 nm) | 105 hours | nsf.govrsc.org |

| Water, Photolysis | 105 - 313 days | mda.state.mn.us |

Influence of Environmental Factors (pH, Organic Matter, Clay Content)

The behavior and degradation of this compound analogs are significantly influenced by various soil and water properties.

pH: Soil and water pH play a crucial role. For dicamba, higher pH increases its mobility in soil. ccme.ca The pKa of dicamba is 1.87, meaning it exists predominantly as an anion in most environmental soils and water, which contributes to its mobility. purdue.educambridge.org The pH also affects degradation rates; photocatalytic degradation of dicamba, for example, increases from acidic to neutral pH ranges but is hindered in alkaline conditions due to charge repulsion. nih.gov Furthermore, lower soil pH has been linked to increased volatility of dicamba. researchgate.net

Organic Matter: Soil organic matter content is a key factor in the persistence of these compounds. A strong correlation has been found between the degradation rate of dicamba and the amount of soil organic matter, with higher organic content leading to faster breakdown. ucanr.eduucanr.edu This is likely due to increased microbial activity in soils with more organic matter.

Clay Content: Clay minerals in soil influence the sorption and availability of organic compounds. While some reports suggest that clay content has only a slight effect on dicamba sorption, the general principles of soil chemistry indicate that the type and amount of clay can affect the binding and subsequent bioavailability of such herbicides for microbial degradation or leaching. cambridge.orgresearchgate.net

Adsorption and Leaching Characteristics in Soils

Analogs of this compound, such as dicamba, are characterized by high mobility and a low affinity for most soil particles. orst.eduwa.govnexles.com This results in a high potential for leaching through the soil profile and potentially contaminating groundwater. ccme.canih.govnih.gov

The soil sorption coefficient (Kd) for dicamba is generally low, confirming its weak binding to soil. ccme.ca Consequently, it moves readily with soil water. nexles.com Studies have shown that factors like rainfall and irrigation significantly influence its transport. nih.govresearchgate.net For instance, greater leaching was observed in late autumn due to increased water infiltration. nih.gov The presence of a thatch layer, as found in turfgrass, can increase the degradation rate of dicamba and thereby reduce the amount available for leaching. researchgate.net Application directly to soil results in greater leaching potential compared to application over plant residue like straw, which can intercept the herbicide. researchgate.net

Persistence and Environmental Half-Life Investigations

The persistence of a compound in the environment is often measured by its half-life, the time it takes for half of the initial amount to degrade. For dicamba, the half-life in soil can vary widely, from as short as 3 days to as long as 149 days, depending on environmental conditions. ucanr.eduucanr.eduresearchgate.net

Typically, the soil half-life of dicamba is reported to be in the range of 1 to 4 weeks. wa.gov Factors influencing this include soil type, temperature, moisture, and microbial activity. ccme.ca For example, the half-life was found to be much longer in soil under a tree canopy (149 days) compared to a mulched soil (7.9 days), which was attributed to differences in soil organic matter and microbial activity. ucanr.eduucanr.edu Anaerobic conditions drastically slow down degradation, with the half-life of dicamba increasing to 141-423 days compared to much shorter half-lives under aerobic conditions. orst.eduepa.govmda.state.mn.us

Table 2: Environmental Half-life of Dicamba

| Matrix/Condition | Half-life Range | Reference |

|---|---|---|

| Soil (General) | 3 - 136 days | researchgate.net |

| Soil (Typical) | 1 - 4 weeks | wa.gov |

| Soil (Aerobic) | 6 - 72.9 days | epa.govmda.state.mn.us |

| Soil (Anaerobic) | 58 - 423 days | orst.edumda.state.mn.us |

| Grassland Soil | 17 days | orst.edu |

| Forest-type Soils | 26 - 32 days | orst.edu |

| Mulched Soil | 7.9 days | ucanr.eduucanr.edu |

| Soil under Tree Canopy | 149 days | ucanr.eduucanr.edu |

Remediation Strategies for Contaminated Environments

Given the potential for mobility and persistence under certain conditions, various remediation strategies are being explored for environments contaminated with chlorinated benzoic acids and related compounds.

Bioremediation: This approach utilizes microorganisms to break down contaminants. Phytoremediation, which uses plant-bacteria associations, has shown promise for degrading mixtures of chlorinated benzoic acids. oup.comresearchgate.net Specific grass species inoculated with certain bacterial strains have been shown to significantly reduce the concentration of these compounds in soil. oup.comresearchgate.net

In-Situ Chemical Treatment: For broader chlorinated solvent contamination, which includes chlorinated aromatics, several in-situ technologies are available. In-situ chemical oxidation (ISCO) involves injecting strong oxidants to destroy contaminants, while in-situ chemical reduction (ISCR) uses reducing agents to facilitate dechlorination. augustmack.comcascade-env.comitrcweb.org

Advanced Oxidation and Reduction Processes: Photocatalytic degradation using semiconductors like TiO2 under UV light is an effective advanced oxidation process for destroying compounds like dicamba in water. nih.govresearchgate.net Similarly, advanced reduction processes, such as using formic acid and UV light, have been shown to effectively degrade and dechlorinate dicamba. mostwiedzy.pl